molecular formula C11H15NO3 B5564213 N-(2,4-dimethoxyphenyl)propanamide

N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B5564213
M. Wt: 209.24 g/mol
InChI Key: VOGDBGVMOLOYLY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)propanamide is a substituted propanamide derivative featuring a phenyl ring with methoxy groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-11(13)12-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGDBGVMOLOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of N-(2,4-dimethoxyphenyl)propanamide, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Features Reference
N-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide Additional 4-methoxy group on propanamide side chain ~329.37 Enhanced electron density; potential for increased binding to aromatic receptors
N-(3,4-Dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide 3,4-Dimethoxy phenyl; 4-isobutylphenyl substitution ~385.45 Increased lipophilicity; improved membrane permeability
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide Benzothiazolyl sulfone group ~402.42 Heterocyclic moiety introduces polarity and potential metabolic stability
3-(2,4-Dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide Pyridinyl substitution at N-position ~314.37 Basic nitrogen enhances solubility; possible kinase inhibition activity
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide Amino, fluoro, and dichlorophenoxy groups ~343.18 Electron-withdrawing substituents may alter reactivity and target selectivity

Key Findings from Analog Studies

Substitution with a pyridinyl group (e.g., 4-methylpyridin-2-yl) introduces a basic nitrogen, increasing solubility and enabling hydrogen bonding, as seen in CK1δ inhibitors .

Biological Activity: Analogs with dichlorophenoxy or benzothiazolyl groups (e.g., ) exhibit structural motifs common in enzyme inhibitors. For example, compound 11a () demonstrates potent protein kinase CK inhibition, suggesting the dimethoxyphenylpropanamide core may serve as a kinase-targeting pharmacophore . The 3,4-dimethoxy isomer () shows divergent properties compared to the 2,4-isomer, underscoring the importance of substituent positioning in biological activity .

Physicochemical Properties :

  • Lipophilic groups like isobutyl () improve membrane permeability, whereas polar sulfone or pyridinyl moieties () enhance aqueous solubility .
  • Melting points for analogs range from 98–116°C (), correlating with crystallinity and purity influenced by substituent bulk and symmetry .

Implications for Drug Design

The structural diversity of this compound analogs highlights its adaptability in drug discovery:

  • Targeted Kinase Inhibition : The pyridinyl and imidazole-containing analogs () suggest utility in designing kinase inhibitors with improved selectivity .
  • Metabolic Stability : Benzothiazolyl sulfone derivatives () may offer resistance to oxidative metabolism, extending half-life .
  • Positional Isomerism: The 2,4- vs. 3,4-dimethoxy substitution patterns () demonstrate how minor structural changes can drastically alter bioactivity and physicochemical profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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